

N-Butylethylenediamine (CAS: 19522-69-1): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Butylethylenediamine

Cat. No.: B096204

[Get Quote](#)

This document provides a comprehensive technical overview of **N-Butylethylenediamine** (CAS No. 19522-69-1), intended for researchers, scientists, and professionals in drug development. It covers the chemical's properties, synthesis, applications, relevant experimental procedures, and safety information.

Chemical Identity and Properties

N-Butylethylenediamine, with the IUPAC name N'-butylethane-1,2-diamine, is a bifunctional organic compound classified as an aliphatic diamine.^[1] Its structure consists of a butyl group attached to one of the nitrogen atoms of an ethylenediamine backbone.^[2] This structure makes it a valuable chelating amine ligand in coordination chemistry and a versatile building block in organic synthesis.^[3]

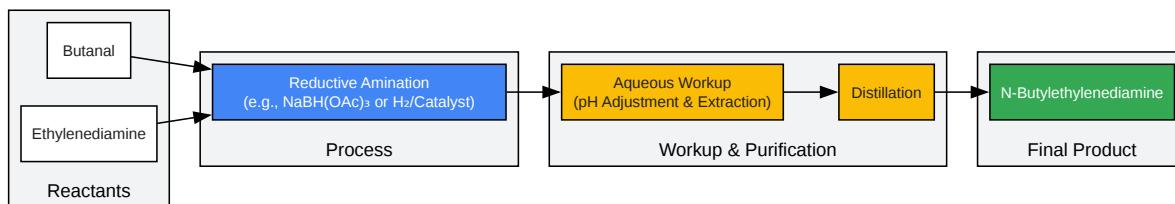
Table 1: Physicochemical Properties of **N-Butylethylenediamine**

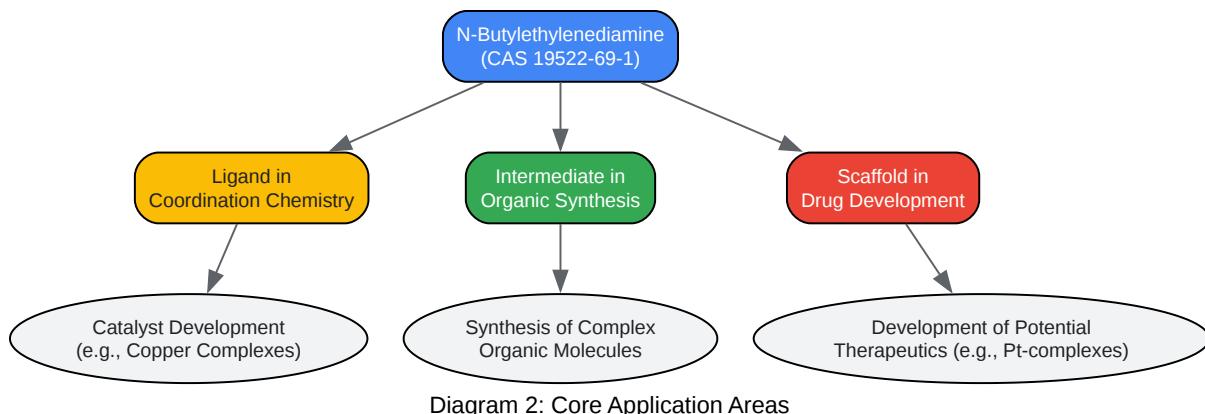
Property	Value	Source
CAS Number	19522-69-1	[1] [2] [4]
Molecular Formula	C ₆ H ₁₆ N ₂	[1]
Molecular Weight	116.20 g/mol	[1] [2]
Appearance	Colorless to light yellow clear liquid	[4] [5]
Boiling Point	171-172 °C (lit.)	[2] [3]
Density	0.836 g/mL at 25 °C (lit.)	[2] [3]
Refractive Index	n _{20/D} 1.443 (lit.)	[2] [3]
Flash Point	59 °C (138.2 °F) - closed cup	[2] [5]
pKa (Predicted)	pK1: 7.53, pK2: 10.30	[3]
SMILES	CCCCNCCN	[1] [2]

| InChIKey | DFPGBRPWDZFIPP-UHFFFAOYSA-N |[\[1\]](#)[\[2\]](#) |

Synthesis and Manufacturing

The synthesis of asymmetrically substituted ethylenediamines like **N-butylethylenediamine** can be achieved through several routes. A common and effective method is the reductive amination of ethylenediamine with butanal or the direct N-alkylation of ethylenediamine with a butyl halide. The workflow below illustrates a generalized reductive amination pathway.




Diagram 1: Generalized Synthesis Workflow for N-Butylethylenediamine

[Click to download full resolution via product page](#)Diagram 1: Generalized Synthesis Workflow for **N-Butylethylenediamine**.

Key Applications

N-Butylethylenediamine's primary utility stems from its bifunctional nature, possessing both a primary and a secondary amine. This allows it to serve as a versatile intermediate and ligand.

- **Coordination Chemistry:** As a bidentate ligand, it readily forms stable five-membered chelate rings with various metal ions.^[6] These metal complexes have applications in catalysis. For instance, **N-Butylethylenediamine** has been used as a ligand in the synthesis of one-dimensional copper-azido molecular tapes.^[3]
- **Organic Synthesis:** It serves as a key building block for constructing more complex molecules. The distinct reactivity of its primary and secondary amines allows for selective functionalization, making it a valuable tool in multi-step organic synthesis.^[7]
- **Drug Development:** Substituted ethylenediamines are important scaffolds in medicinal chemistry. Platinum complexes incorporating such ligands have been widely studied as potential anticancer agents, where modifications to the ligand can modulate the complex's cellular uptake, DNA binding affinity, and overall cytotoxicity.^[6] The N-butyl group can influence the lipophilicity of potential drug candidates.

[Click to download full resolution via product page](#)

Diagram 2: Core Application Areas of **N-Butylethylenediamine**.

Experimental Protocols

4.1 Protocol for Synthesis of a Copper(II) Complex (Generalized)

This protocol describes a general procedure for complexing **N-Butylethylenediamine** with a copper(II) salt.

- Preparation of Ligand Solution: Dissolve **N-Butylethylenediamine** (2.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask. Stir the solution at room temperature.
- Preparation of Metal Salt Solution: In a separate beaker, dissolve Copper(II) chloride dihydrate (1.0 mmol) in 10 mL of ethanol.
- Reaction: Add the copper(II) chloride solution dropwise to the stirring ligand solution over 10 minutes. A color change and/or precipitation of the complex should be observed.
- Isolation: Stir the reaction mixture at room temperature for 2 hours. Collect the resulting precipitate by vacuum filtration.
- Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials.

- Drying: Dry the purified product in a vacuum desiccator to a constant weight.
- Characterization: Characterize the final complex using techniques such as FT-IR spectroscopy (to observe shifts in N-H bands upon coordination) and elemental analysis.

4.2 Protocol for Spectroscopic Characterization

Spectroscopic data is essential for structure confirmation and purity assessment. Public databases confirm the availability of IR, NMR, and Mass Spectrometry data for this compound.

[\[1\]](#)

Table 2: Spectroscopic Data Summary

Technique	Availability / Expected Features	Source
¹ H NMR	<p>Data available. Expect signals for butyl chain (CH_3, CH_2, CH_2), ethyl bridge ($-\text{CH}_2\text{CH}_2-$), and amine protons (NH, NH_2).</p> <p>N-H protons may be broad and their chemical shift concentration-dependent.</p>	[1][8]
¹³ C NMR	<p>Data available. Expect 6 distinct signals corresponding to the 6 carbon atoms in the structure. Carbons attached to nitrogen will be in the 10-65 ppm range.</p>	[1][8]
FT-IR	<p>Data available. Expect N-H stretching for the primary amine (two peaks, $\sim 3300\text{-}3500 \text{ cm}^{-1}$) and secondary amine (one peak, $\sim 3300\text{-}3500 \text{ cm}^{-1}$). Also expect C-H stretching ($\sim 2850\text{-}2960 \text{ cm}^{-1}$) and N-H bending ($\sim 1600 \text{ cm}^{-1}$).</p>	[1][8]

| Mass Spec | Data available. The molecular ion peak (M^+) would be expected at $\text{m/z} = 116$. Prominent fragments would result from alpha-cleavage adjacent to the nitrogen atoms. | [1] |

4.2.1 Sample Preparation and Analysis for FT-IR (Neat Liquid)

- Instrument Setup: Collect a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place one small drop of **N-Butylethylenediamine** directly onto the center of the ATR crystal.

- Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.[7]
- Data Analysis: Process the resulting spectrum (absorbance or transmittance vs. wavenumber) to identify characteristic peaks.

Safety and Handling

N-Butylethylenediamine is a hazardous chemical that requires careful handling.[1] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [1][2]

Table 3: GHS Hazard and Safety Information

Category	Information	Source
Signal Word	Danger	[2]
Pictograms	Flame (GHS02), Corrosion (GHS05)	[3]
Hazard Statements	H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.	[1] [2] [5]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.	[1] [9] [10]
Personal Protective Equipment (PPE)	Faceshields, chemical-resistant gloves, safety goggles, Type ABEK (EN14387) respirator filter.	[2] [9]
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and	[3] [9] [11]

Category	Information	Source
	flame. Store under an inert gas as it is air sensitive.	
Hazard Class	Flammable Liquid 3; Skin Corrosion 1B	[1][2]

| UN Number | 2734 |[4] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Butylethylenediamine | C6H16N2 | CID 519668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butylethylenediamine 97 19522-69-1 [sigmaaldrich.com]
- 3. 2-(BUTYLAMINO)ETHYLAMINE | 19522-69-1 [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. N-Butylethylenediamine | 19522-69-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [N-Butylethylenediamine (CAS: 19522-69-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096204#n-butylethylenediamine-cas-number-19522-69-1-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com